Phenoxathiin, 2,8-dimethyl-, 10,10-dioxide
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Overview
Description
Phenoxathiin, 2,8-dimethyl-, 10,10-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C14H12O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxathiin, 2,8-dimethyl-, 10,10-dioxide typically involves a two-step process. The first step is the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron (III) triflimide and bis(4-methoxyphenyl)sulfane. The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .
Industrial Production Methods
the general approach involves the use of readily available starting materials and catalysts to achieve high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Phenoxathiin, 2,8-dimethyl-, 10,10-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and oxygen atoms in the compound’s structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
Scientific Research Applications
Phenoxathiin, 2,8-dimethyl-, 10,10-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of phenoxathiin, 2,8-dimethyl-, 10,10-dioxide involves its ability to interact with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Phenoxathiin, 2,8-dimethyl-, 10,10-dioxide can be compared with other similar compounds such as phenoxathiin-10,10-dioxide and its derivatives. These compounds share similar structural features but differ in their reactivity and applications. For example, phenoxathiin-10,10-dioxide is known for its interactions with cyclodextrins, while its 2-CH2Br substituted derivative has unique properties due to the presence of the bromine atom .
Similar Compounds
- Phenoxathiin-10,10-dioxide
- 2-CH2Br-phenoxathiin-10,10-dioxide
- Other phenoxathiin derivatives
Properties
CAS No. |
21797-74-0 |
---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2,8-dimethylphenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C14H12O3S/c1-9-3-5-11-13(7-9)18(15,16)14-8-10(2)4-6-12(14)17-11/h3-8H,1-2H3 |
InChI Key |
LJUNPOOBVPLELA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(S2(=O)=O)C=C(C=C3)C |
Origin of Product |
United States |
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